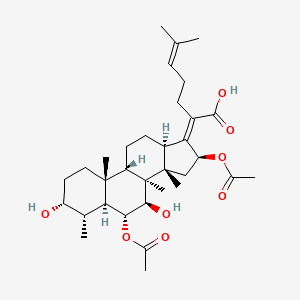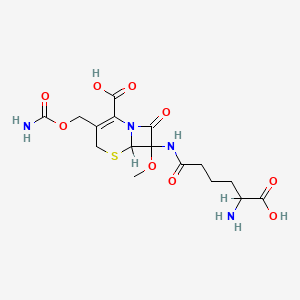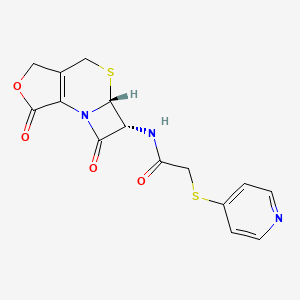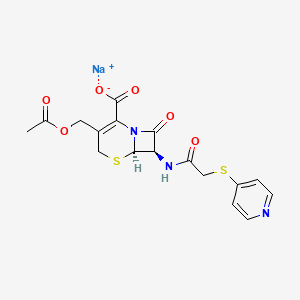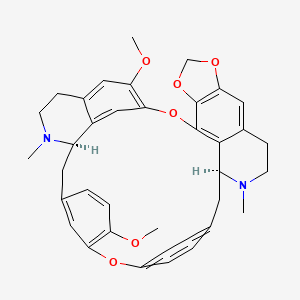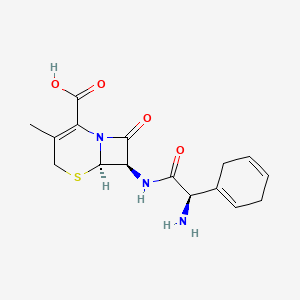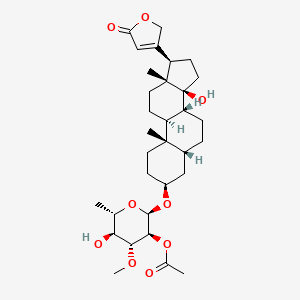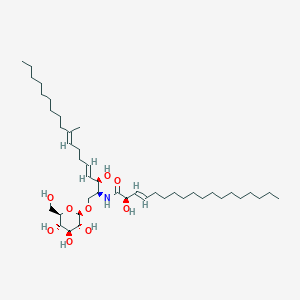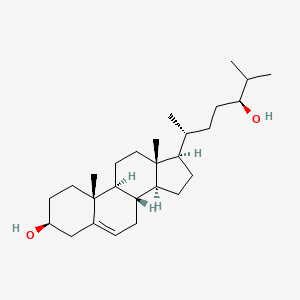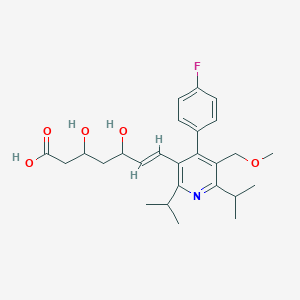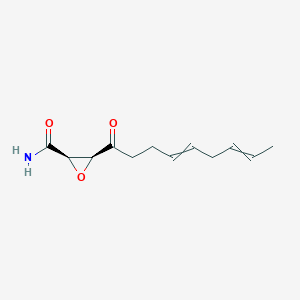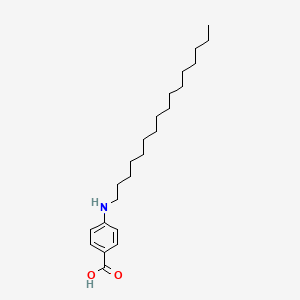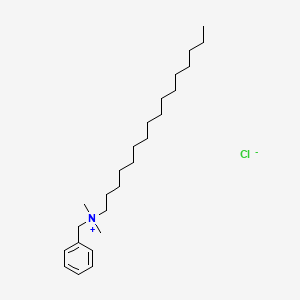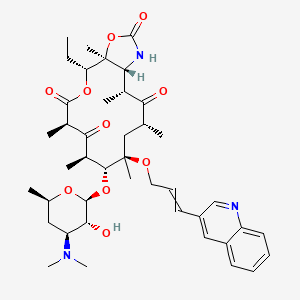
3-(3,5-Ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal
概述
描述
CGP 13501,也称为3-(3’,5’-二叔丁基-4’-羟基)苯基-2,2-二甲基丙醛,是由诺华公司研发的化合物。它是γ-氨基丁酸B型受体的正向变构调节剂。该化合物因其增强γ-氨基丁酸介导的反应的能力而成为神经科学研究的重点 .
准备方法
合成路线和反应条件
CGP 13501 的合成涉及在特定条件下将 3,5-二叔丁基-4-羟基苯甲醛与 2,2-二甲基丙醛反应。反应通常需要催化剂,并在二甲基亚砜等有机溶剂中进行。然后使用高效液相色谱法对产物进行纯化,以达到大于 98% 的纯度 .
工业生产方法
CGP 13501 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用自动化反应器和连续流动系统以确保质量和产量的稳定性。最终产品经过严格的质量控制措施,包括高效液相色谱法和质谱法,以确认其纯度和身份 .
化学反应分析
反应类型
CGP 13501 主要进行氧化和取代反应。化合物中的羟基可以被氧化形成相应的醌,而醛基可以参与亲核取代反应 .
常见试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等常见氧化剂氧化羟基。
主要产物
氧化: 氧化的主要产物是相应的醌衍生物。
取代: 取代反应的主要产物是相应的亚胺或硫醚.
科学研究应用
CGP 13501 在各个领域得到了广泛的研究,因为它在各个领域都有应用:
化学: 用作研究空间位阻对反应机理影响的模型化合物。
生物学: 研究其在调节神经元细胞中γ-氨基丁酸B型受体活性的作用。
医学: 探索其作为癫痫和焦虑等神经系统疾病的潜在治疗剂。
工业: 用于开发具有增强稳定性和反应性的新材料.
作用机制
CGP 13501 通过与γ-氨基丁酸B型受体结合并增强其对γ-氨基丁酸的反应来发挥作用。这种正向变构调节提高了受体对γ-氨基丁酸的亲和力,从而增强了抑制性神经传递。所涉及的分子靶标包括γ-氨基丁酸B型受体亚基GABBR1和GABBR2 .
相似化合物的比较
类似化合物
CGP 7930: 另一种γ-氨基丁酸B型受体的正向变构调节剂,其结构与CGP 13501相似。
独特性
CGP 13501 的独特之处在于其作为γ-氨基丁酸B型受体的正向变构调节剂的高选择性和效力。与其他类似化合物不同,CGP 13501 已被证明具有最小的脱靶效应,使其成为神经科学研究中的一种有价值的工具 .
属性
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,12,21H,11H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWATTXMMMANFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017435 | |
| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56189-68-5 | |
| Record name | 3,5-bis(1,1-Dimethylethyl)-4-hydroxy-α,α-dimethylbenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
